REACTION_CXSMILES
|
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[F:10][C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][C:17]=1[CH3:18])[NH2:14].[OH-].[Na+]>CC(C)=O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:14][C:13]2[CH:15]=[CH:16][C:17]([CH3:18])=[C:11]([F:10])[CH:12]=2)[N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.4821 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1.0017 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=CC1C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0-5° C. for 1 hour under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
stiffing at 0-5° C.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured
|
Type
|
CUSTOM
|
Details
|
over crushed ice
|
Type
|
CUSTOM
|
Details
|
The solid that formed
|
Type
|
FILTRATION
|
Details
|
was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
the resulting solid was dried overnight under vacuum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The product was used with no further purification, (156a, 1.88 g, 86%), mp 130° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)NC1=CC(=C(C=C1)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |